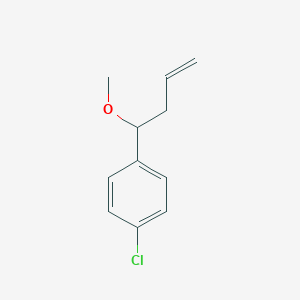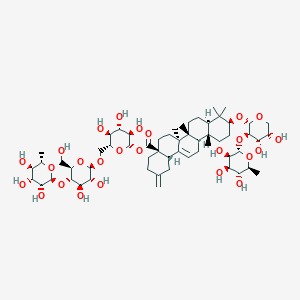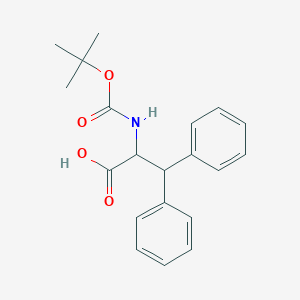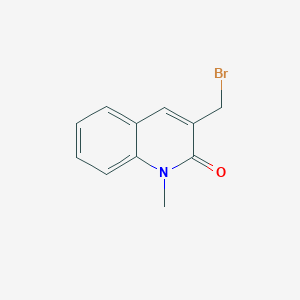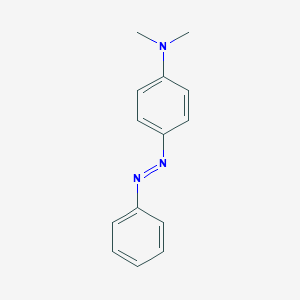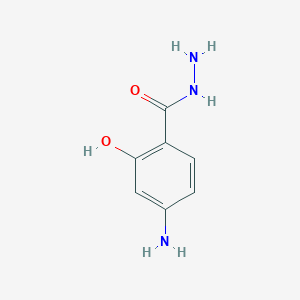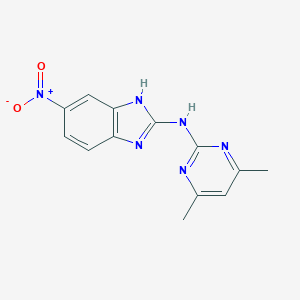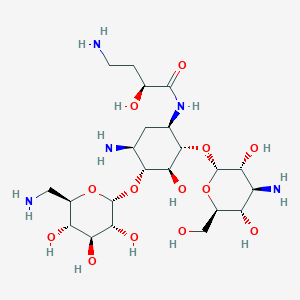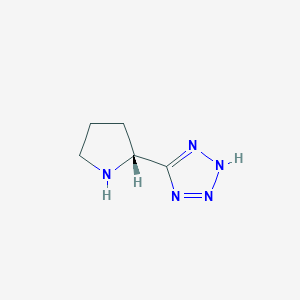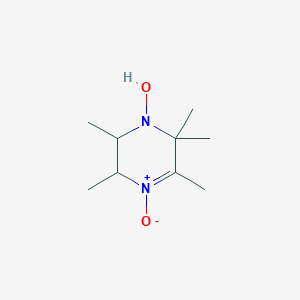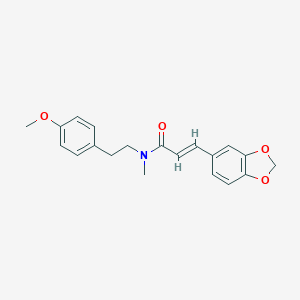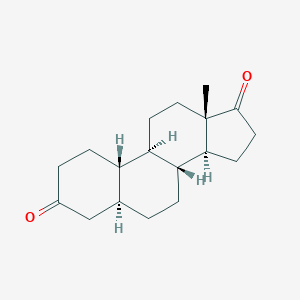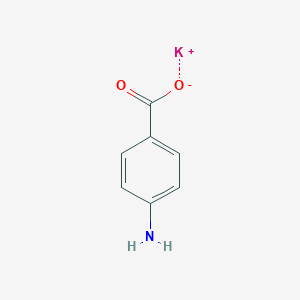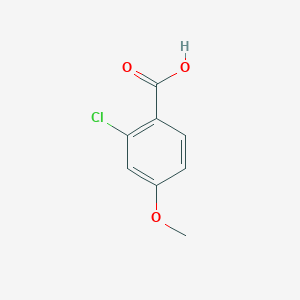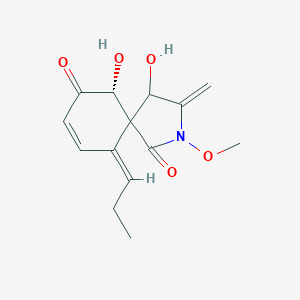
Triticone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triticone C is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
1. Structural Understanding of Eukaryotic Chaperonin TRiC/CCT
The study by Joachimiak et al. (2014) provides insights into the eukaryotic chaperonin TRiC, also known as CCT. This chaperonin is essential for the folding of many proteins and is composed of two rings of eight different subunits. The research explores how this diversification of subunits is linked to proteome expansion, and how TRiC's unique substrate-binding site contributes to its ability to fold obligate substrates (Joachimiak et al., 2014).
2. Impact on Antioxidative Defence in Wheat Seedlings
Keleş and Öncel (2002) investigated the effects of temperature and water stress on antioxidative defence in wheat seedlings, a context where Triticone C is relevant. The study found that low and high temperatures impact the antioxidative defence system, altering the response to environmental stresses (Keleş & Öncel, 2002).
3. Role in Fungal Pathogen and Wheat Interaction
Rawlinson et al. (2019) identified a gene responsible for producing phytotoxic triticone A/B in Pyrenophora tritici-repentis, a fungal pathogen causing tan spot in wheat. Their study demonstrates the importance of Triticone C in the interaction between this pathogen and wheat (Rawlinson et al., 2019).
4. Triticone C as a Potential Selective Cytotoxic Agent
Moheb et al. (2013) explored the potential of tricin, a component related to Triticone C, as a selective cytotoxic agent in cancer treatment. They found that tricin derived from wheat husks showed potent inhibitory effects on cancer cell lines, suggesting its potential for clinical use (Moheb et al., 2013).
5. Effects on Wheat Secondary Metabolism
Cummins et al. (2006) studied how herbicide safeners, including substances related to Triticone C, impact the secondary metabolism of wheat. Their findings indicate that such compounds can selectively alter the metabolism of phenolic compounds in wheat, demonstrating Triticone C's influence on plant biochemistry (Cummins et al., 2006).
Propriétés
Numéro CAS |
120142-46-3 |
|---|---|
Nom du produit |
Triticone C |
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(4R,6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12-,14?/m0/s1 |
Clé InChI |
UEEZHRJFRYRGNC-YAKYOLASSA-N |
SMILES isomérique |
CC/C=C/1\C=CC(=O)[C@@H](C12[C@H](C(=C)N(C2=O)OC)O)O |
SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
SMILES canonique |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Synonymes |
triticone C triticone D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



